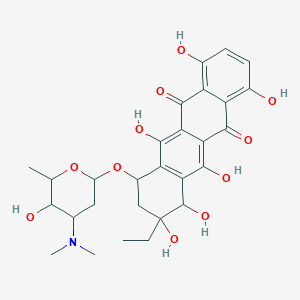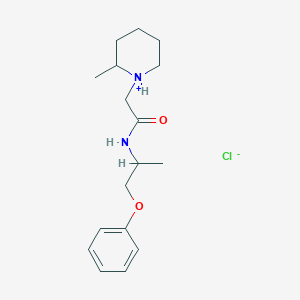
N-(1-Phenoxy-2-propyl)-2-(2-methoxypiperidino)acetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Phenoxy-2-propyl)-2-(2-methoxypiperidino)acetamide hydrochloride, also known as F 11356, is a chemical compound with potential applications in scientific research. It is a white crystalline powder that is soluble in water and methanol. F 11356 is a selective antagonist for the α2A-adrenoceptor subtype, which is involved in the regulation of neurotransmitter release and blood pressure.
Wirkmechanismus
F 11356 acts as a selective antagonist for the α2A-adrenoceptor subtype, blocking its activation by endogenous ligands such as norepinephrine. This leads to a decrease in the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of blood pressure and other physiological processes.
Biochemical and Physiological Effects:
F 11356 has been shown to have several biochemical and physiological effects, including a decrease in blood pressure, heart rate, and locomotor activity. It has also been shown to modulate the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood, attention, and other cognitive processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using F 11356 in lab experiments is its selectivity for the α2A-adrenoceptor subtype, which allows for more specific targeting of this receptor subtype. However, one of the limitations is that it may not be suitable for use in vivo due to its poor pharmacokinetic properties.
Zukünftige Richtungen
There are several potential future directions for research involving F 11356. One area of interest is its potential use in the treatment of conditions such as hypertension and attention deficit hyperactivity disorder (ADHD). Another area of interest is its potential use as a tool for studying the role of the α2A-adrenoceptor subtype in various physiological and pathological processes, such as stress and addiction. Additionally, there may be potential for the development of more potent and selective α2A-adrenoceptor antagonists based on the structure of F 11356.
Synthesemethoden
The synthesis of F 11356 involves several steps, starting with the reaction of 2-methoxypiperidine with ethyl 2-bromoacetate to form ethyl 2-(2-methoxypiperidin-1-yl)acetate. This intermediate is then reacted with phenoxypropylamine in the presence of sodium hydride to form N-(1-phenoxy-2-propyl)-2-(2-methoxypiperidin-1-yl)acetamide. The final step involves the conversion of the amide to the hydrochloride salt using hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
F 11356 has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively block the α2A-adrenoceptor subtype, which is involved in the regulation of neurotransmitter release. This makes it a useful tool for studying the role of this receptor subtype in various physiological and pathological processes.
Eigenschaften
CAS-Nummer |
101651-43-8 |
|---|---|
Produktname |
N-(1-Phenoxy-2-propyl)-2-(2-methoxypiperidino)acetamide hydrochloride |
Molekularformel |
C17H27ClN2O2 |
Molekulargewicht |
326.9 g/mol |
IUPAC-Name |
2-(2-methylpiperidin-1-ium-1-yl)-N-(1-phenoxypropan-2-yl)acetamide;chloride |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-14(13-21-16-9-4-3-5-10-16)18-17(20)12-19-11-7-6-8-15(19)2;/h3-5,9-10,14-15H,6-8,11-13H2,1-2H3,(H,18,20);1H |
InChI-Schlüssel |
BGHSPWKTZHPIJI-UHFFFAOYSA-N |
SMILES |
CC1CCCC[NH+]1CC(=O)NC(C)COC2=CC=CC=C2.[Cl-] |
Kanonische SMILES |
CC1CCCC[NH+]1CC(=O)NC(C)COC2=CC=CC=C2.[Cl-] |
Synonyme |
2-(2-methyl-3,4,5,6-tetrahydro-2H-pyridin-1-yl)-N-(1-phenoxypropan-2-y l)acetamide chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



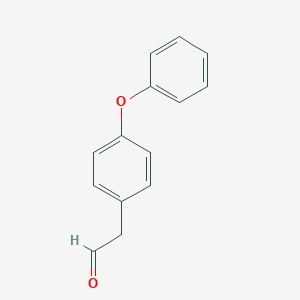

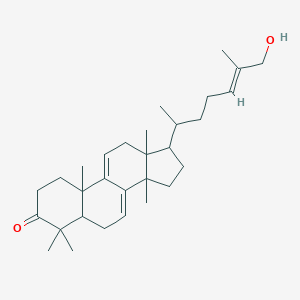


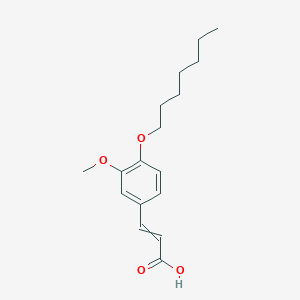
![[(8bS)-4,8b-dimethyl-1,2,3,3a-tetrahydropyrrolo[2,3-b]indol-7-yl] N-methylcarbamate](/img/structure/B218218.png)

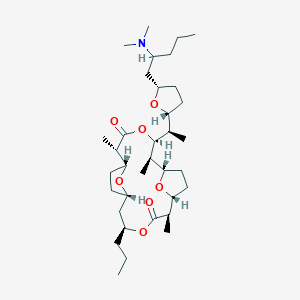
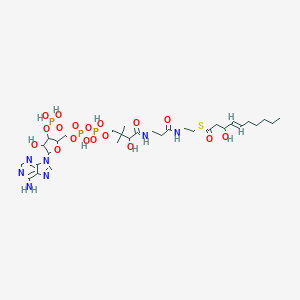
![Methyl 2-[6-[bis(2-methoxy-2-oxoethyl)amino]-5-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B218252.png)

